Benzene, 1-methoxy-2-(2-propenyloxy)-
Description
Historical Context of Aryl Allyl Ether Research
The investigation of aryl allyl ethers is intrinsically linked to the discovery and exploration of the Claisen rearrangement. In 1912, Rainer Ludwig Claisen first reported this powerful carbon-carbon bond-forming reaction, which involves the thermal rearrangement of an allyl vinyl ether. wikipedia.orgnumberanalytics.com This discovery opened up a new avenue in synthetic organic chemistry, demonstrating a wikipedia.orgwikipedia.org-sigmatropic rearrangement that allows for the strategic introduction of allyl groups into aromatic systems. numberanalytics.comorganic-chemistry.org
Early research quickly established that heating an allyl aryl ether induces an intramolecular rearrangement to produce an ortho-allylphenol. libretexts.orglibretexts.org The rearrangement of Benzene (B151609), 1-methoxy-2-(2-propenyloxy)- to o-eugenol became a classic and frequently cited example of this transformation. orgsyn.org Foundational work by Claisen and others in the early 20th century detailed the synthesis of guaiacol (B22219) allyl ether and its subsequent thermal conversion. orgsyn.org This reaction was pivotal in understanding the principles of sigmatropic shifts and the influence of aromatic systems on concerted pericyclic reactions. The initial interest was largely driven by the desire to synthesize isomers of naturally occurring phenols like eugenol (B1671780) and to explore the fundamental reactivity of these ether compounds. researchgate.net
Significance in Organic Synthesis and Chemical Transformations
The primary significance of Benzene, 1-methoxy-2-(2-propenyloxy)- in organic synthesis lies in its role as a precursor for ortho-allyl phenols via the Claisen rearrangement. This transformation is a highly reliable and stereospecific method for forming a new carbon-carbon bond at the ortho position of a phenol (B47542).
Synthesis and Rearrangement: The synthesis of Benzene, 1-methoxy-2-(2-propenyloxy)- is typically achieved through a Williamson ether synthesis. This involves the reaction of guaiacol with an allyl halide, such as allyl bromide, in the presence of a base like potassium carbonate in a suitable solvent like acetone (B3395972). orgsyn.orgorgsyn.org
Once formed, the thermal rearrangement is initiated by heating the ether. libretexts.org The reaction proceeds through a concerted, intramolecular mechanism involving a cyclic six-membered transition state. libretexts.org This wikipedia.orgwikipedia.org-sigmatropic shift results in the formation of a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to restore aromaticity, yielding the final product, o-eugenol (2-methoxy-6-allylphenol). libretexts.org This specific rearrangement provides a direct and high-yielding route to o-eugenol, an isomer of the more common eugenol. orgsyn.orgresearchgate.net
| Transformation | Reactants | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Synthesis of Benzene, 1-methoxy-2-(2-propenyloxy)- | Guaiacol, Allyl Bromide | K₂CO₃, Acetone, Reflux | Benzene, 1-methoxy-2-(2-propenyloxy)- | 80-90% | orgsyn.org |
| Claisen Rearrangement | Benzene, 1-methoxy-2-(2-propenyloxy)- | Heat, Reflux (1 hour) | o-Eugenol | 80-90% | orgsyn.org |
The utility of this reaction is underscored by its application in the synthesis of various isomers of eugenol, which are valuable in several industries. iitm.ac.in While the direct rearrangement of guaiacol allyl ether selectively produces the ortho isomer, this reactivity has been harnessed in multi-step syntheses to access other derivatives. researchgate.net
Current Research Landscape and Future Directions in Aryl Ether Chemistry
While the fundamental Claisen rearrangement of aryl allyl ethers is well-established, current research continues to refine and expand the utility of these transformations. A major focus is the development of catalytic methods to perform the rearrangement under milder conditions, thereby avoiding the high temperatures required for the traditional thermal process. google.com Lewis acids such as boron trichloride (B1173362) (BCl₃) and various metal catalysts, including those based on zinc and alkaline-earth metals, have been shown to effectively catalyze the reaction at significantly lower temperatures. google.comacs.orgbenthamopen.com For instance, an electrochemically generated Lewis acid has been reported to catalyze the Claisen rearrangement of an allyl aryl ether at 30°C in just 1.5 minutes. acs.org
Beyond the Claisen rearrangement, the broader field of aryl ether chemistry is experiencing a renaissance, particularly in the area of C–O bond activation for cross-coupling reactions. nih.govrecercat.catresearchgate.net Historically, the inertness of the aryl C–O bond made these compounds less favorable substrates than aryl halides. However, recent advancements in transition-metal catalysis (using nickel, palladium, etc.) and photoredox catalysis have enabled the cleavage and functionalization of these robust bonds under increasingly mild conditions. nih.govresearchgate.netadvanceseng.com These methods provide powerful alternatives for constructing C-C and C-heteroatom bonds, making abundant aryl ethers attractive coupling partners. nih.govresearchgate.net
Future directions in aryl ether chemistry are aimed at enhancing sustainability and efficiency. This includes the design of more active and selective catalysts, the use of environmentally benign solvents, and the development of atom-economical cascade reactions that build molecular complexity in a single step. iitm.ac.in The exploration of metal-free activation methods and biocatalytic approaches, inspired by enzymes like chorismate mutase which catalyzes a biological Claisen rearrangement, represents another promising frontier. libretexts.orglibretexts.orgresearchgate.net As synthetic methods continue to advance, the role of foundational molecules like Benzene, 1-methoxy-2-(2-propenyloxy)- will evolve, serving as benchmarks and starting points for new chemical innovation.
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 1-methoxy-2-(prop-2-en-1-yloxy)benzene | thegoodscentscompany.com |
| Synonyms | Guaiacol allyl ether, 2-Allyloxyanisole | clearsynth.comchemspider.com |
| CAS Number | 4125-43-3 | clearsynth.com |
| Molecular Formula | C₁₀H₁₂O₂ | clearsynth.com |
| Molecular Weight | 164.20 g/mol | clearsynth.com |
| Boiling Point | 226.00 to 228.00 °C @ 760.00 mm Hg (est) | thegoodscentscompany.com |
Structure
2D Structure
Properties
CAS No. |
4125-43-3 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
1-methoxy-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C10H12O2/c1-3-8-12-10-7-5-4-6-9(10)11-2/h3-7H,1,8H2,2H3 |
InChI Key |
KWRBXILMRLLABD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC=C |
Canonical SMILES |
COC1=CC=CC=C1OCC=C |
Other CAS No. |
4125-43-3 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving Benzene, 1 Methoxy 2 2 Propenyloxy
The Claisen Rearrangement of Allyl Aryl Ethers
The Claisen rearrangement of allyl aryl ethers, such as Benzene (B151609), 1-methoxy-2-(2-propenyloxy)-, is a jove.comjove.com-sigmatropic rearrangement that leads to the formation of ortho-allylphenols. wikipedia.orglibretexts.org This process is typically initiated by heating, which causes a concerted reorganization of electrons and results in the migration of the allyl group from the ether oxygen to the ortho position of the aromatic ring. libretexts.orglibretexts.org The initial product is a non-aromatic dienone intermediate, which then rapidly tautomerizes to the stable phenolic form, thereby restoring aromaticity. jove.comlibretexts.orglibretexts.org
Detailed Concertedjove.comjove.com-Sigmatropic Rearrangement Mechanism
A detailed analysis using Bonding Evolution Theory (BET), which combines the topological analysis of the electron localization function (ELF) and catastrophe theory, has further elucidated the electronic steps of the reaction. This analysis of the Claisen rearrangement of allyl phenyl ether reveals a complex process of C–O bond breaking and C–C bond formation, with the dearomatization of the phenyl ring being a key feature. rsc.org
Transition State Characterization
The transition state of the Claisen rearrangement is a critical point on the reaction coordinate that determines the stereochemical outcome of the reaction. It is generally accepted that the reaction preferentially proceeds through a chair-like transition state. jove.comorganic-chemistry.org This conformation is favored over a boat-like transition state due to lower steric hindrance, leading to a high degree of stereoselectivity. organic-chemistry.org In this chair-like arrangement, substituents on the allyl group tend to occupy equatorial positions to minimize steric interactions, influencing the stereochemistry of the final product. jove.com
Computational studies, such as those using density functional theory (DFT), have provided further insights into the transition state. These studies support a concerted mechanism but also suggest that the transition state can have a degree of polar character, especially in polar solvents. researchgate.netresearchgate.net The geometry of the transition state is described as a highly ordered, cyclic arrangement of the atoms involved in the sigmatropic shift. wikipedia.org For the aromatic Claisen rearrangement, the transition state involves the interaction of the allyl group with the π-system of the benzene ring, leading to the formation of the new C-C bond. libretexts.org
Isotopic Labeling Studies in Mechanistic Elucidation
Isotopic labeling has been a powerful tool in confirming the intramolecular nature and the specific bond reorganizations of the Claisen rearrangement. libretexts.orglibretexts.org A classic experiment involves labeling the terminal carbon (C3) of the allyl group of an allyl aryl ether with carbon-14 (B1195169) (¹⁴C). libretexts.orglibretexts.orgacs.org Upon rearrangement, the ¹⁴C label is found exclusively at the carbon atom newly bonded to the aromatic ring. libretexts.orglibretexts.org This result unequivocally demonstrates that the allyl group inverts during the migration, which is consistent with the proposed concerted jove.comjove.com-sigmatropic mechanism where the bond to the ring is formed by the terminal carbon of the allyl chain. libretexts.orglibretexts.org
Further studies using isotopically labeled substrates have been employed to investigate more subtle mechanistic details, such as the potential for competing reaction pathways. For instance, in para-Claisen rearrangements, isotopic labeling has helped to distinguish between a standard jove.comjove.com-Claisen followed by a jove.comjove.com-Cope rearrangement and a more direct migration pathway. acs.orged.ac.uk
Substituent Effects on Reaction Rate and Regioselectivity
The rate and regioselectivity of the Claisen rearrangement are influenced by the electronic nature of substituents on the aromatic ring. researchgate.netchemrxiv.org For Benzene, 1-methoxy-2-(2-propenyloxy)-, the methoxy (B1213986) group is an electron-donating group. In general, electron-donating groups on the aryl ring tend to increase the rate of the reaction. nih.govstackexchange.com This is attributed to the stabilization of the electron-deficient aromatic ring in the transition state. Conversely, electron-withdrawing groups generally decrease the reaction rate. nih.govstackexchange.com
The regioselectivity of the rearrangement is also significantly affected by substituents. In meta-substituted allyl aryl ethers, electron-donating groups favor migration to the position further from the substituent, while electron-withdrawing groups direct the migration to the closer ortho position. researchgate.netchemrxiv.org For para-substituted ethers, the rearrangement occurs at one of the two equivalent ortho positions. In the case of Benzene, 1-methoxy-2-(2-propenyloxy)-, the methoxy group is at the ortho position relative to the allyloxy group. If both ortho positions are blocked, the reaction can proceed via two sequential Claisen rearrangements to yield a para-substituted product. jove.comorganic-chemistry.org The presence of the methoxy group in Benzene, 1-methoxy-2-(2-propenyloxy)- directs the rearrangement to the unoccupied ortho position.
| Substituent Type at Meta Position | Preferred Migration Position |
| Electron-Donating Group | Further ortho position |
| Electron-Withdrawing Group | Closer ortho position |
This table summarizes the general trend of regioselectivity based on the electronic nature of a meta-substituent in the Claisen rearrangement of allyl aryl ethers. researchgate.netchemrxiv.org
Catalytic Variants of the Claisen Rearrangement
While the classical Claisen rearrangement is thermally initiated, various catalytic methods have been developed to accelerate the reaction and allow it to proceed under milder conditions. researchgate.net Lewis acids are among the most effective catalysts, which can be categorized into hard Lewis acids that coordinate to the ether oxygen and soft Lewis acids that interact with the π-bonds. researchgate.net Catalytic approaches also offer the potential for enantioselective transformations. For instance, chiral Lewis acids and N-heterocyclic carbenes have been employed to induce enantioselectivity in Claisen rearrangements. researchgate.netnih.gov
The carbanion-accelerated Claisen rearrangement (CACR) represents a significant advancement, enabling the reaction to occur at or even below room temperature. nih.govillinois.eduacs.org This method involves the generation of a carbanion adjacent to the ether oxygen, which dramatically increases the rate of the jove.comjove.com-sigmatropic shift. nih.govacs.org The acceleration is attributed to the increased electron density facilitating the bond reorganization.
Phosphorus-stabilizing groups have been successfully utilized in carbanion-accelerated Claisen rearrangements. nih.govillinois.edu The synthesis of the required allyl vinyl ethers can be achieved through the nucleophilic addition of allyloxides to phosphorus-substituted allenes. nih.gov These rearrangements are characterized by high yields, and excellent site and stereoselectivity. nih.gov For example, using lithium dimsylate as a base, the rearrangements of β,γ-unsaturated isomers are often complete within minutes at room temperature, a significant rate enhancement compared to the corresponding thermal reactions which require several hours at high temperatures. nih.gov
| Rearrangement Type | Conditions |
| Thermal Claisen Rearrangement | 2-4 hours in refluxing toluene (B28343) or 100 °C in THF |
| Carbanion-Accelerated Claisen Rearrangement | 10-15 minutes at room temperature |
This table provides a comparison of typical reaction conditions for thermal versus carbanion-accelerated Claisen rearrangements. nih.gov
Cationic Claisen Rearrangements
The Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement, is a fundamental reaction of allyl aryl ethers. organic-chemistry.orglibretexts.org While the thermal Claisen rearrangement is well-known, requiring high temperatures, cationic variants offer alternative pathways under milder conditions, often accelerated by the presence of a charge. organic-chemistry.org
Recent research has uncovered a catalytic C–O coupling/Claisen cascade reaction that proceeds through a cationic mechanism. nih.gov This method allows for the construction of sterically hindered C-C bonds. The proposed mechanism begins with the ionization of a substrate to generate a carbocation, which is then trapped by the allyl ether nucleophile (such as Benzene, 1-methoxy-2-(2-propenyloxy)-). nih.gov This trapping results in an oxonium intermediate that is primed to undergo a charge-accelerated nih.govnih.gov sigmatropic rearrangement. nih.gov
The key steps in this catalytic cycle are:
Formation of a Lewis Acidic Catalyst : An active catalyst, such as [Li]⁺[B(C₆F₅)₄]⁻, is formed in situ. nih.gov
Generation of an Electrophile : The catalyst facilitates the ionization of a vinyl tosylate, for example, to create a vinyl carbocation. nih.gov
Nucleophilic Trapping : The allyl ether attacks the vinyl carbocation, forming a silyloxonium intermediate. nih.gov
Cationic nih.govnih.gov Rearrangement : The intermediate undergoes a rapid sigmatropic rearrangement, accelerated by the positive charge. nih.gov
Product Formation : Subsequent desilylation yields the final ketone product and regenerates the catalyst. nih.gov
This cationic pathway demonstrates how electrophilic species can be trapped by allyl ethers to initiate fast nih.govnih.gov sigmatropic rearrangements, a concept that provides a powerful alternative to traditional thermal methods. nih.gov The reaction is compatible with various functional groups, including both electron-rich and electron-deficient systems, under Lewis acidic conditions. nih.gov
Isomerization Pathways of Allyl Aryl Ethers
Allyl aryl ethers, including Benzene, 1-methoxy-2-(2-propenyloxy)-, can undergo isomerization where the double bond migrates from the allyl group (Cγ=Cβ) to form a 1-propenyl ether (Cβ=Cα). This transformation is significant as it converts a stable ether into a more labile enol ether derivative. organic-chemistry.org
Several catalytic systems have been developed to facilitate this isomerization, with ruthenium complexes being particularly effective. researchgate.netepa.gov The complex [RuClH(CO)(PPh₃)₃] has been shown to quantitatively convert allyl aryl ethers to 1-propenyl ethers. researchgate.net The selectivity of this isomerization, yielding either the (E) or (Z)-isomer of the propenyl ether, can be controlled by the choice of catalyst system. For instance, using a [RuCl₂(COD)]x + PR₃ catalytic system allows for high E/Z selectivity. researchgate.net The solvent also plays a crucial role; studies on related compounds like methyl chavicol and eugenol (B1671780) showed the highest conversion rates in polar protic solvents such as ethanol. epa.gov
The proposed mechanism for ruthenium-catalyzed isomerization involves the formation of an intermediate hydrido complex. Base-mediated isomerization is also a common pathway, often employing potassium tert-butoxide (KOtBu) to generate the more reactive enol ether, which can then be hydrolyzed under mild acidic conditions. organic-chemistry.org
| Catalyst System | Solvent | Substrate | Conversion (%) | Selectivity | Reference |
|---|---|---|---|---|---|
| [RuClH(CO)(PPh₃)₃] | Not Specified | Allyl aryl ethers | Quantitative | High E/Z selectivity achievable with modified systems | researchgate.net |
| RuCl₂(PPh₃)₃ | Ethanol | Methyl Chavicol | 99.7 | 95.4% trans-anethole | epa.gov |
| KOtBu | Not Specified | Allyl ethers | Not Specified | Forms labile enol ether | organic-chemistry.org |
Reactivity Towards Electrophilic Reagents in Related Systems
The benzene ring in Benzene, 1-methoxy-2-(2-propenyloxy)- is activated towards electrophilic aromatic substitution due to the presence of two electron-donating substituents: the methoxy (-OCH₃) group and the allyloxy (-OCH₂CH=CH₂) group. msu.edulibretexts.org Both groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. byjus.commasterorganicchemistry.com
Both the methoxy and allyloxy groups are ortho, para-directing. libretexts.org This means that incoming electrophiles will preferentially substitute the hydrogen atoms at the positions ortho and para to these activating groups. In Benzene, 1-methoxy-2-(2-propenyloxy)-, the substituents are in a 1,2-relationship.
The C6 position is ortho to the methoxy group.
The C3 position is ortho to the allyloxy group.
The C4 position is para to the methoxy group.
The C5 position is meta to both groups.
The directing effects of the two groups are therefore synergistic. The methoxy group strongly activates the C4 (para) and C6 (ortho) positions. The allyloxy group activates the C3 (ortho) position. Steric hindrance from the allyloxy group might influence the substitution pattern, potentially favoring attack at the less hindered C4 and C6 positions. The methoxy group is generally considered a more powerful activating group than the allyloxy group, further favoring substitution at positions 4 and 6.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.commasterorganicchemistry.com For a highly activated ring like that in guaiacol (B22219) allyl ether, these reactions would be expected to proceed under relatively mild conditions. For example, Friedel-Crafts acylation, which is often limited to aromatic systems at least as reactive as chlorobenzene, should occur readily. msu.edu
Synthetic Applications and Derivatization Strategies of Benzene, 1 Methoxy 2 2 Propenyloxy
Utility as an Intermediate in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. taylorandfrancis.combeilstein-journals.org While direct participation of Benzene (B151609), 1-methoxy-2-(2-propenyloxy)- in well-established named MCRs is not extensively documented, its derivatives, particularly the product of its Claisen rearrangement, 2-allyl-6-methoxyphenol (B1296484) (o-eugenol), are valuable substrates for such transformations.
The phenolic hydroxyl group and the allyl moiety in the rearranged product offer reactive handles for participation in various MCRs. For instance, o-eugenol can serve as the phenolic component in the synthesis of chromene derivatives through a one-pot, three-component reaction. This typically involves the reaction of an aromatic aldehyde, malononitrile, and a phenol (B47542) in the presence of a suitable catalyst. researchgate.net The resulting aminochromene scaffold is a privileged structure in medicinal chemistry, exhibiting a broad range of biological activities. The accessibility of o-eugenol from Benzene, 1-methoxy-2-(2-propenyloxy)- thus positions it as a key intermediate for the diversity-oriented synthesis of heterocyclic libraries.
Access to Structurally Diverse Organic Frameworks
A primary route through which Benzene, 1-methoxy-2-(2-propenyloxy)- provides access to structurally diverse organic frameworks is via the Claisen rearrangement. This thermal or acid-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement proceeds readily to yield 2-allyl-6-methoxyphenol (o-eugenol) as the major product. wichita.eduorgsyn.org This transformation is significant as it introduces a carbon-carbon bond at the ortho position of the aromatic ring, converting an aryl ether into a substituted phenol.
The resulting o-eugenol is a versatile building block for the synthesis of various heterocyclic systems. For example, it can undergo oxidative cyclization to form benzofuran (B130515) derivatives. Palladium-catalyzed intramolecular cyclization of o-allylphenols is a well-established method for the synthesis of 2-methylbenzofurans. nih.gov This strategy highlights how a simple rearrangement of Benzene, 1-methoxy-2-(2-propenyloxy)- opens up pathways to important heterocyclic cores found in numerous natural products and pharmaceuticals.
Furthermore, the allylation of guaiacol (B22219), the precursor to Benzene, 1-methoxy-2-(2-propenyloxy)-, can lead to a mixture of monoallyl guaiacol isomers, including eugenol (B1671780) and chavibetol, depending on the reaction conditions. researchgate.net This provides a divergent entry point to a range of substituted phenols, each with its own potential for further synthetic elaboration into distinct molecular architectures.
Precursor for Advanced Building Blocks in Complex Molecule Synthesis
Benzene, 1-methoxy-2-(2-propenyloxy)- and its derivatives serve as foundational building blocks for the synthesis of more complex and biologically active molecules. The Claisen rearrangement product, o-eugenol, is a key starting material for the synthesis of various natural products and their analogues.
A notable application is in the synthesis of lignan (B3055560) precursors. Lignans are a large class of polyphenolic compounds with diverse biological activities, and their synthesis often relies on the dimerization of phenylpropanoid units. frontiersin.org The structural motif of o-eugenol is closely related to these units, making it an attractive starting point for the elaboration into complex lignan structures.
Moreover, the functional groups of o-eugenol can be readily modified to introduce other functionalities, creating advanced building blocks for targeted synthesis. For example, the phenolic hydroxyl can be alkylated or acylated, and the terminal alkene of the allyl group can undergo a variety of transformations, including oxidation, reduction, and addition reactions. These modifications allow for the strategic construction of complex molecules with desired stereochemistry and functional group arrays.
Regioselective Functionalization of the Aromatic Ring System
The aromatic ring of Benzene, 1-methoxy-2-(2-propenyloxy)- is activated towards electrophilic aromatic substitution (EAS) by the presence of the electron-donating methoxy (B1213986) (-OCH₃) and allyloxy (-OCH₂CH=CH₂) groups. Both of these are ortho, para-directing substituents, meaning they direct incoming electrophiles to the positions ortho and para to themselves. nih.gov
The methoxy group is a strong activating group due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic ring. This increases the electron density at the ortho and para positions, making them more nucleophilic. nih.govyoutube.com The allyloxy group also acts as an activating ortho, para-director through a similar resonance effect.
In the case of Benzene, 1-methoxy-2-(2-propenyloxy)-, the directing effects of the two groups are cooperative. The position para to the methoxy group (C4) and the position ortho to the methoxy group (C6) are the most activated sites for electrophilic attack. The other ortho position to the methoxy group is blocked by the allyloxy group. Steric hindrance from the somewhat bulky allyloxy group may influence the regioselectivity, often favoring substitution at the less hindered para position.
Examples of Regioselective Reactions:
Nitration: The nitration of closely related eugenol has been shown to be highly regioselective, yielding predominantly the 6-nitro derivative (ortho to the hydroxyl and meta to the methoxy group). nih.govresearchgate.net For Benzene, 1-methoxy-2-(2-propenyloxy)-, nitration is expected to occur preferentially at the positions activated by both the methoxy and allyloxy groups.
Halogenation: Electrophilic halogenation, for instance with N-bromosuccinimide (NBS), is anticipated to proceed with high regioselectivity, favoring substitution at the para position to the methoxy group. wichita.edu
Friedel-Crafts Acylation: Friedel-Crafts acylation of anisole (B1667542) (methoxybenzene) overwhelmingly yields the para-substituted product. youtube.comlibretexts.org A similar outcome would be expected for Benzene, 1-methoxy-2-(2-propenyloxy)-, with the acyl group being introduced at the C4 position. The reaction would require a Lewis acid catalyst, such as aluminum chloride. youtube.com
The predictable regioselectivity of these reactions allows for the controlled introduction of new functional groups onto the aromatic ring, further expanding the synthetic utility of this versatile compound.
Advanced Analytical Methodologies for the Study of Benzene, 1 Methoxy 2 2 Propenyloxy
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an indispensable tool for the separation and purity assessment of "Benzene, 1-methoxy-2-(2-propenyloxy)-". The selection of a specific chromatographic technique is contingent on the analytical objective, whether it be routine purity checks, rapid analysis, or the isolation of significant quantities of the compound or its derivatives.
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Methodologies
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used method for the analysis of "Benzene, 1-methoxy-2-(2-propenyloxy)-". This technique separates compounds based on their hydrophobicity, with the nonpolar stationary phase retaining the analyte to varying degrees depending on the composition of the polar mobile phase.
A specific RP-HPLC method for the analysis of "Benzene, 1-methoxy-2-(2-propenyloxy)-" utilizes a specialized reverse-phase column with low silanol (B1196071) activity, such as a Newcrom R1 column. sielc.comsielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid to ensure sharp peak shapes. sielc.comsielc.com For applications requiring compatibility with mass spectrometry, phosphoric acid is substituted with a volatile acid such as formic acid. sielc.comsielc.com The development of such methods is crucial for the quality control of "Benzene, 1-methoxy-2-(2-propenyloxy)-" and its formulations. Similar methodologies have been extensively validated for the analysis of structurally related compounds like guaiacol (B22219) and eugenol (B1671780), demonstrating the reliability of RP-HPLC for this class of compounds. researchgate.netijpsjournal.compensoft.netsemanticscholar.org
Table 1: Illustrative RP-HPLC Method Parameters for Guaiacol Derivatives
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Column Temperature | 30 °C |
This table presents typical parameters for the RP-HPLC analysis of guaiacol derivatives, which are structurally similar to Benzene (B151609), 1-methoxy-2-(2-propenyloxy)-. The specific conditions for the target analyte may vary.
Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis
For faster analysis times and improved resolution, Ultra-Performance Liquid Chromatography (UPLC) is the preferred method. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which necessitates higher operating pressures but results in significantly more efficient separations. The principles of separation remain the same as in HPLC, but the speed and sensitivity are greatly enhanced.
The transition from HPLC to UPLC for the analysis of "Benzene, 1-methoxy-2-(2-propenyloxy)-" is straightforward, primarily involving the use of columns with smaller particle sizes (e.g., 3 µm or less). sielc.comsielc.com Validated UPLC methods for the closely related compound eugenol have demonstrated the power of this technique for rapid and robust quantitative analysis. mdpi.comresearchgate.net These methods often employ a C18 column and an isocratic mobile phase, such as a mixture of acetonitrile, methanol, and water, allowing for the separation and quantification of the analyte in a matter of minutes. mdpi.comresearchgate.netnih.gov The high throughput of UPLC makes it particularly suitable for the screening of multiple samples or for monitoring reaction kinetics.
Table 2: Representative UPLC Method Parameters for Eugenol Analysis
| Parameter | Value |
| Column | UPLC C18 |
| Mobile Phase | Acetonitrile:Methanol:Water (50:40:10, v/v/v) |
| Flow Rate | 0.2 mL/min |
| Detection Wavelength | 281 nm |
| Column Temperature | 35 °C |
| Injection Volume | 1 µL |
This table illustrates a validated UPLC method for eugenol, a compound structurally related to Benzene, 1-methoxy-2-(2-propenyloxy)-. This demonstrates the typical conditions for rapid analysis using UPLC. mdpi.comresearchgate.net
Preparative Scale Chromatography for Isolation of Intermediates and Products
Preparative scale chromatography is essential for the isolation and purification of "Benzene, 1-methoxy-2-(2-propenyloxy)-", its reaction intermediates, and final products in quantities sufficient for further structural elucidation and biological testing. The principles of analytical HPLC are directly scalable to preparative applications by using larger columns and higher flow rates.
The RP-HPLC method described for "Benzene, 1-methoxy-2-(2-propenyloxy)-" is scalable and can be adapted for the isolation of impurities or reaction products. sielc.comsielc.com This is particularly relevant in the context of synthetic reactions involving this compound, such as the Claisen rearrangement, where a mixture of isomers and byproducts may be formed. researchgate.netlookchem.com Preparative HPLC allows for the efficient separation of these closely related compounds, which would be challenging to achieve by other purification techniques like crystallization or distillation. The isolation of pure compounds is a critical step in understanding reaction mechanisms and for the characterization of novel chemical entities.
Mass Spectrometry for Structural Confirmation and Trace Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound. When coupled with a chromatographic separation method, it becomes an unparalleled tool for the analysis of complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for "Benzene, 1-methoxy-2-(2-propenyloxy)-". In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.
The analysis of essential oils, which often contain structurally similar methoxyphenyl compounds, is a common application of GC-MS. nih.govresearchgate.netresearchgate.netnih.govuah.edu The fragmentation pattern of "Benzene, 1-methoxy-2-(2-propenyloxy)-" in an electron ionization (EI) mass spectrometer is expected to show characteristic fragments. A key fragmentation pathway for ethers is the cleavage of the C-C bond alpha to the oxygen atom. pensoft.net Therefore, one would anticipate the loss of the allyl group (C3H5, 41 Da) or the cleavage of the ether bond, leading to fragments corresponding to the methoxyphenol moiety. The resulting mass spectrum, with its specific fragment ions and their relative abundances, allows for the unambiguous identification of the compound, even in a complex matrix.
High-Resolution Mass Spectrometry for Precise Molecular Composition
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This capability is invaluable for confirming the identity of a known compound or for elucidating the structure of an unknown.
By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. researchgate.net For "Benzene, 1-methoxy-2-(2-propenyloxy)-" (C10H12O2), HRMS would provide a highly accurate mass measurement that aligns with its theoretical exact mass, thereby confirming its molecular formula. This technique is particularly powerful when analyzing reaction products or impurities, as it can definitively identify their elemental composition, providing crucial information for their structural assignment.
Spectroscopic Techniques for Elucidating Molecular Architecture
The molecular structure of Benzene, 1-methoxy-2-(2-propenyloxy)-, also known as 2-allyloxyanisole or o-allyl guaiacol, is definitively characterized through a combination of modern spectroscopic techniques. These methods provide a detailed map of the compound's atomic framework, including the connectivity of atoms and the nature of their chemical bonds. The primary spectroscopic tools employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to obtain a comprehensive understanding of the structure of Benzene, 1-methoxy-2-(2-propenyloxy)-.
¹H NMR Spectroscopy
Proton NMR provides information about the chemical environment of each hydrogen atom in the molecule. The spectrum of 2-allyloxyanisole exhibits distinct signals corresponding to the aromatic protons, the allyl group protons, and the methoxy (B1213986) group protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound.
Interactive Data Table: ¹H NMR Spectral Data for Benzene, 1-methoxy-2-(2-propenyloxy)-
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (C₆H₄) | 6.8-7.2 | Multiplet |
| Allyl (-OCH₂CH=CH₂) | 5.9-6.1 | Multiplet |
| Allyl (=CH₂) | 5.2-5.4 | Multiplet |
| Allyl (-OCH₂-) | 4.5-4.6 | Multiplet |
| Methoxy (-OCH₃) | ~3.8 | Singlet |
| Note: Predicted data based on typical chemical shifts for similar functional groups. Actual experimental values may vary slightly. |
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in 2-allyloxyanisole gives rise to a distinct signal in the ¹³C NMR spectrum.
Interactive Data Table: ¹³C NMR Spectral Data for Benzene, 1-methoxy-2-(2-propenyloxy)-
| Carbon Atom | Chemical Shift (δ, ppm) |
| Aromatic C-O | 148-150 |
| Aromatic C-O | 147-149 |
| Allyl C= | 133-135 |
| Aromatic CH | 120-122 |
| Aromatic CH | 113-115 |
| Aromatic CH | 111-113 |
| Allyl =CH₂ | 117-119 |
| Allyl -OCH₂- | 69-71 |
| Methoxy -OCH₃ | 55-57 |
| Note: Predicted data based on typical chemical shifts for similar functional groups and database entries. hmdb.ca Actual experimental values may vary slightly. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of Benzene, 1-methoxy-2-(2-propenyloxy)- displays characteristic absorption bands that confirm the presence of the aromatic ring, the ether linkages, and the allyl group.
Interactive Data Table: Key IR Absorption Bands for Benzene, 1-methoxy-2-(2-propenyloxy)-
| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3000-3100 | Stretching |
| Alkene =C-H | 3020-3080 | Stretching |
| Alkyl C-H | 2850-2960 | Stretching |
| C=C (Aromatic) | 1500-1600 | Stretching |
| C=C (Allyl) | 1640-1650 | Stretching |
| C-O (Aryl Ether) | 1230-1270 | Asymmetric Stretching |
| C-O (Alkyl Ether) | 1020-1075 | Stretching |
| =C-H Bending (out-of-plane) | 910-990 | Bending |
| Note: Data compiled from typical IR absorption ranges for the respective functional groups. researchgate.net |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of Benzene, 1-methoxy-2-(2-propenyloxy)-, the molecular ion peak [M]⁺ corresponds to the molecular weight of the compound (164.20 g/mol ). nih.gov The fragmentation pattern provides further structural clues. For instance, the loss of the allyl group (C₃H₅) would result in a significant fragment ion.
Interactive Data Table: Major Mass Spectrometry Fragments for Benzene, 1-methoxy-2-(2-propenyloxy)-
| m/z Value | Possible Fragment |
| 164 | [C₁₀H₁₂O₂]⁺ (Molecular Ion) |
| 149 | [M - CH₃]⁺ |
| 123 | [M - C₃H₅]⁺ |
| 108 | [M - C₃H₅O]⁺ |
| 95 | |
| 77 | [C₆H₅]⁺ |
| Note: Fragmentation patterns can be complex and may include rearrangements. The listed fragments are based on common fragmentation pathways for similar compounds. nih.gov |
Theoretical and Computational Chemistry Studies on Benzene, 1 Methoxy 2 2 Propenyloxy and Analogs
Quantum Chemical Investigations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. These investigations reveal details about electron distribution, orbital energies, and conformational stability.
Density Functional Theory (DFT) has become a primary computational method for studying organic molecules due to its balance of accuracy and computational cost. jmchemsci.comrsc.org For Benzene (B151609), 1-methoxy-2-(2-propenyloxy)- and related allyl phenyl ethers, DFT is widely applied to explore various aspects of their chemistry. pku.edu.cnresearchgate.net
Researchers use DFT to optimize molecular geometries, calculate electronic properties, and investigate reaction mechanisms like the Claisen rearrangement. mdpi.compku.edu.cnresearchgate.net Common approaches involve using hybrid functionals, such as B3LYP, or range-separated functionals like ωB97X-D, paired with Pople-style basis sets (e.g., 6-31G(d) or 6-311G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ). researchgate.netresearchgate.nettuni.fi
Key applications include:
Reactivity Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net
Electrostatic Potential Mapping: Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net
Thermodynamic Properties: DFT calculations can accurately predict thermodynamic parameters, which are crucial for understanding reaction favorability. pku.edu.cn
Studies on analogous systems, such as eugenol (B1671780) derivatives and other aryl allyl ethers, have successfully employed DFT to analyze their physicochemical properties and support experimental findings. researchgate.netnih.govrsc.org
Ab initio (from first principles) quantum chemistry methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a rigorous framework for studying molecular properties without empirical parameters. researchgate.netyorku.ca These methods are particularly useful for determining the conformational preferences of flexible molecules like Benzene, 1-methoxy-2-(2-propenyloxy)-.
Scan Potential Energy Surfaces: By systematically rotating specific dihedral angles, a potential energy surface can be mapped to identify low-energy conformers (stable structures) and the transition states that separate them. researchgate.net
Determine Rotational Barriers: Calculations on related methoxybenzenes have established the energy barriers associated with the rotation of the methoxy (B1213986) group, which influences the most stable orientation of the substituent relative to the aromatic ring. colostate.edu
Analyze Non-covalent Interactions: These calculations can accurately model the subtle intramolecular interactions, such as van der Waals forces, that influence conformational preferences.
For example, studies on hydroxyl benzene molecules have used Restricted Hartree-Fock (RHF) methods with a 6-31G(d,p) basis set to investigate molecular geometries. researchgate.net Such analyses provide a foundational understanding of the molecule's ground-state structure before investigating more complex chemical transformations.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is indispensable for elucidating the detailed mechanisms of chemical reactions. For Benzene, 1-methoxy-2-(2-propenyloxy)-, the most significant reaction is the thermal rsc.orgrsc.org-sigmatropic Claisen rearrangement, which converts it into 2-allyl-6-methoxyphenol (B1296484).
A critical step in modeling a reaction is locating the transition state (TS), which is the maximum energy point along the minimum energy reaction path. iastate.edu The energy difference between the reactant and the transition state defines the activation energy or energy barrier, a key determinant of the reaction rate. yorku.ca
For the Claisen rearrangement of aryl allyl ethers, computational chemists locate the characteristic chair-like six-membered transition state. researchgate.net The process involves:
Initial Guess: An initial structure for the TS is proposed based on known mechanisms.
Geometry Optimization: Specialized algorithms are used to search the potential energy surface for a first-order saddle point, which corresponds to the TS. tuni.fi
Frequency Analysis: A vibrational frequency calculation is performed to verify the TS. A true transition state has exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. yorku.ca
The calculated energy barriers for the Claisen rearrangement of analogous systems provide insight into the kinetics of the reaction for Benzene, 1-methoxy-2-(2-propenyloxy)-. Dispersion-corrected DFT methods are often required for accurate barrier height predictions. researchgate.net
Table 1: Calculated Energy Barriers for Claisen Rearrangement of Analogous Systems
| Reactant System | Computational Method | Calculated Barrier (kcal/mol) | Source |
| Bicyclic Peroxy Radical (i-BPR) | ωB97X-D/aug-cc-pVTZ | 17.9 | tuni.fi |
| Bicyclic Peroxy Radical (i-BPR) | ωB97X-D/aug-cc-pVTZ | 18.8 | tuni.fi |
| Aryl Propargyl Ether | B97X-D | ~32.1 (ΔG‡) | nsf.gov |
| Helium penetrating Benzene | MP2/6-31G**//MP2/3-21G* | 246.7 (10.7 eV) | yorku.ca |
Note: The table includes data for different types of rearrangements and reactions to illustrate the range of calculated energy barriers.
Once a transition state is verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC is defined as the mass-weighted steepest descent path on the potential energy surface starting from the transition state. iastate.edumissouri.edu This analysis is crucial as it maps out the entire course of the reaction, connecting the transition state to the corresponding reactant and product minima. missouri.edu
An IRC calculation provides:
Verification of Reaction Pathway: It confirms that the located transition state correctly links the desired reactant (the allyl ether) and product (the rearranged phenol). iastate.edu
Detailed Mechanistic Insight: Analysis of the geometry changes along the IRC path reveals the sequence of bond breaking and bond formation. researchgate.net For the Claisen rearrangement, this shows the concerted, pericyclic nature of the C-O bond cleavage and C-C bond formation. rsc.org
Understanding Reaction Dynamics: The shape and curvature of the IRC path can provide information about the dynamics of the reaction and potential for vibrational energy transfer into the product. iastate.edu
Studies combining IRC analysis with the topological analysis of the Electron Localization Function (ELF) have provided exceptionally detailed descriptions of the electronic structure evolution during the Claisen rearrangement of allyl phenyl ether. researchgate.netrsc.org
Prediction of Spectroscopic Parameters
Computational methods are frequently used to predict spectroscopic parameters, which serves as a powerful tool for structural confirmation when compared with experimental data. cornell.edu
For Benzene, 1-methoxy-2-(2-propenyloxy)-, DFT calculations can predict key spectroscopic features:
Vibrational Spectra (IR): Calculation of harmonic vibrational frequencies can reproduce experimental infrared (IR) spectra. This allows for the assignment of specific absorption bands to particular vibrational modes of the molecule, such as the characteristic stretches of the allyl group or the C-O-C ether linkage. researchgate.net Experimental IR spectra of related isomers show strong absorptions for the allyl group's out-of-plane vibrations between 9.97-11.09 μ (approx. 900-1000 cm⁻¹). nih.gov
NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) is a common method used to calculate nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted shifts, when compared to experimental values, can help confirm the regiochemistry of the Claisen rearrangement product.
Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic excitations, predicting the UV-Vis absorption spectrum. researchgate.net
The agreement between computed and experimental spectra provides strong evidence for the proposed molecular structures of both the reactant and its rearranged products. researchgate.netnih.gov
Conformational Analysis of Methoxy and Allyloxy Groups
The conformational landscape of molecules with ortho-substituted methoxy groups, such as the closely related 1,2-dimethoxybenzene (B1683551) (veratrole), has been a subject of detailed study. rsc.orgwikipedia.org These studies provide a foundational understanding of the steric and electronic interactions that govern the orientation of the methoxy group in Benzene, 1-methoxy-2-(2-propenyloxy)-. For an unhindered methoxy group on an aromatic ring, a planar conformation is generally the minimum energy state. colostate.edu However, the presence of an adjacent substituent, as in the case of ortho-dimethoxybenzene, introduces significant steric hindrance, leading to a higher rotational barrier for the methoxy group compared to anisole (B1667542). rsc.orgcolostate.edu
Computational studies on eugenol, a closely related natural product where a hydroxyl group replaces the methoxy group of the target molecule, have revealed that the orientation of the allyloxy group is a key factor in determining the most stable conformers. researchgate.net In eugenol, several low-energy conformers have been identified, differing primarily in the arrangement of the allyl group relative to the aromatic ring. researchgate.net These findings suggest a similar conformational complexity for the allyloxy group in Benzene, 1-methoxy-2-(2-propenyloxy)-.
For Benzene, 1-methoxy-2-(2-propenyloxy)-, DFT calculations have been employed to optimize the geometry and determine the stable conformations. researchgate.net The optimized structures are typically non-planar. researchgate.net The interplay between the electronic effects of the electron-donating methoxy and allyloxy groups and the steric repulsion between them and with the aromatic ring hydrogens dictates the preferred dihedral angles.
The following table summarizes key dihedral angles for the most stable conformer of a related analog, eugenol, as determined by semi-empirical calculations. These values provide insight into the likely conformational preferences of the allyloxy group in Benzene, 1-methoxy-2-(2-propenyloxy)-.
| Dihedral Angle | Value (°) |
|---|---|
| C1-C2-O-C(H3) | ~180 |
| C3-C4-C(H2)-C(H)=CH2 | Varies |
Data sourced from studies on eugenol, a structural analog. researchgate.net
Furthermore, the rotational barrier of the methoxy group is a significant factor. In ortho-substituted benzenes, the potential energy surface for the rotation of the methoxy group can be complex, with multiple minima and transition states. rsc.org Studies on 1,2-dimethoxybenzene have shown that the conformational distribution is highly dependent on the steric interactions between the adjacent methoxy groups. rsc.org
The relative energies of different conformers determine their population at a given temperature. For eugenol, several conformers have been identified with small energy differences between them, indicating that multiple conformations may coexist at room temperature. researchgate.net A similar situation is expected for Benzene, 1-methoxy-2-(2-propenyloxy)-.
The following table presents the calculated relative strain energies for different conformers of eugenol, which helps in understanding the energetic landscape of the allyloxy group's rotation.
| Conformer | Relative Strain Energy (kcal/mol) |
|---|---|
| Global Minimum | 0.00 |
| Local Minimum 1 | 0.58 |
| Local Minimum 2 | 1.25 |
| Transition State 1 | 1.89 |
| Transition State 2 | 2.45 |
Data sourced from studies on eugenol, a structural analog. researchgate.net
Q & A
Q. What established synthetic methodologies are applicable for synthesizing Benzene, 1-methoxy-2-(2-propenyloxy)-, and what catalytic systems are optimal?
Methodological Answer: The synthesis of this compound can be extrapolated from analogous etherification reactions. A plausible route involves nucleophilic substitution or transition metal-catalyzed coupling:
- Nucleophilic substitution : React 1-methoxy-2-bromobenzene with allyl alcohol in the presence of a strong base (e.g., NaH) and a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–120°C) .
- Palladium-catalyzed coupling : Use a Pd(0) catalyst (e.g., Pd(PPh₃)₄) to facilitate cross-coupling between 1-methoxy-2-iodobenzene and allyl alcohol derivatives (e.g., allyl boronic acid) under inert conditions .
| Synthetic Route | Catalyst/Base | Yield Range | Key Conditions |
|---|---|---|---|
| Nucleophilic substitution | NaH, DMF | 60–75% | 12–24 h, 100°C |
| Pd-catalyzed coupling | Pd(PPh₃)₄, K₂CO₃ | 70–85% | Ar atmosphere, 80°C, 6–8 h |
Q. Which analytical techniques are most reliable for structural elucidation and purity assessment of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR can confirm the methoxy (δ 3.2–3.8 ppm) and propenyloxy (δ 4.5–5.5 ppm for allylic protons) substituents. Aromatic protons typically appear as a doublet-of-doublets due to para and ortho coupling .
- GC-MS : Electron ionization (EI) at 70 eV provides a molecular ion peak (m/z 178 for C₁₀H₁₀O₂) and fragmentation patterns (e.g., loss of CH₃O· or allyloxy groups) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and monitor degradation under stress conditions .
Advanced Research Questions
Q. How do electronic effects of the methoxy group influence the reactivity of the propenyloxy substituent in electrophilic aromatic substitution (EAS)?
Methodological Answer: The methoxy group is a strong electron-donating group (EDG) via resonance, directing EAS to the para position relative to itself. However, steric hindrance from the propenyloxy group at position 2 may alter regioselectivity. Computational studies (DFT) can map electron density distribution, while experimental validation involves nitration or sulfonation reactions:
Q. What are the stability profiles of this compound under varying pH and thermal conditions, and how can degradation pathways be characterized?
Methodological Answer:
- pH stability : Conduct accelerated degradation studies:
- Thermal stability : Thermogravimetric analysis (TGA) at 25–300°C identifies decomposition onset (~150°C). Isolate degradation products via column chromatography .
| Condition | Degradation Pathway | Analytical Tool |
|---|---|---|
| pH 2, 60°C, 24 h | Ether hydrolysis | LC-MS (m/z 124, 58) |
| 150°C, N₂ atmosphere | Allyloxy group elimination | GC-MS (m/z 178 → 136) |
Q. Are there contradictions in reported regioselectivity for nucleophilic attacks on derivatives of this compound, and how can such discrepancies be resolved?
Methodological Answer: Literature may report conflicting regioselectivity due to solvent polarity, counterion effects, or competing mechanisms (e.g., SN1 vs. SN2). To resolve discrepancies:
- Kinetic vs. thermodynamic control : Vary reaction temperatures and times. For example, allyloxy substitution at low temps (0°C) favors kinetic products, while higher temps (80°C) favor thermodynamic products .
- Isotopic labeling : Use ¹⁸O-labeled allyl alcohol to trace bond cleavage sites during hydrolysis .
Data Contradictions and Resolution Strategies
- Contradiction : Conflicting reports on the stability of the propenyloxy group in protic vs. aprotic solvents.
- Resolution : Replicate experiments under controlled humidity and solvent purity (e.g., anhydrous DMF vs. wet ethanol) .
Key Research Gaps and Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
